3-(2-Bromoethyl)-1,1-dimethylcyclohexane
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Overview
Description
3-(2-Bromoethyl)-1,1-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 2-bromoethyl group and two methyl groups at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane typically involves the bromination of 1,1-dimethylcyclohexane followed by the introduction of the 2-bromoethyl group. One common method is the reaction of 1,1-dimethylcyclohexane with bromine in the presence of a radical initiator such as N-bromosuccinimide (NBS) under light or heat to form the bromo derivative. This is followed by the reaction with ethylene in the presence of a Lewis acid catalyst to introduce the 2-bromoethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the bromination and subsequent reactions are carried out in a controlled environment to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-1,1-dimethylcyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
3-(2-Bromoethyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of biological pathways involving brominated compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, acting as a leaving group in substitution reactions or as a site for further functionalization. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-methylcyclohexane
- 2-Bromo-1,1-dimethylcyclohexane
- 3-Bromo-1,1-dimethylcyclohexane
Uniqueness
3-(2-Bromoethyl)-1,1-dimethylcyclohexane is unique due to the presence of both a 2-bromoethyl group and two methyl groups on the cyclohexane ring
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
3-(2-bromoethyl)-1,1-dimethylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-10(2)6-3-4-9(8-10)5-7-11/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLZMBVAFISLMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)CCBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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